molecular formula C8H16ClNO4 B13090320 DL-2-Aminooctanedioicacidhydrochloride

DL-2-Aminooctanedioicacidhydrochloride

Cat. No.: B13090320
M. Wt: 225.67 g/mol
InChI Key: JUYFENRHZHWAMR-UHFFFAOYSA-N
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Description

DL-2-Aminooctanedioic acid hydrochloride is an eight-carbon dicarboxylic amino acid derivative with a hydrochloride salt modification. While specific data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like DL-2-aminoadipic acid (6-carbon chain) and DL-2-aminobutyric acid (4-carbon chain). The hydrochloride salt likely enhances solubility and stability, a property observed in other hydrochlorides such as butenafine hydrochloride and raloxifene hydrochloride, which are used in enzyme inhibition studies .

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

2-aminooctanedioic acid;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c9-6(8(12)13)4-2-1-3-5-7(10)11;/h6H,1-5,9H2,(H,10,11)(H,12,13);1H

InChI Key

JUYFENRHZHWAMR-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Aminooctanedioicacidhydrochloride typically involves the reaction of octanoic acid with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the amino group . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 1 atm. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity by employing advanced techniques such as continuous flow reactors and automated monitoring systems . The final product is purified using methods like crystallization and chromatography to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

DL-2-Aminooctanedioicacidhydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted under an inert atmosphere to prevent oxidation.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

DL-2-Aminooctanedioicacidhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of DL-2-Aminooctanedioicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This mechanism is crucial in its therapeutic applications, particularly in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares DL-2-aminootanedioic acid hydrochloride with related amino acid derivatives, focusing on molecular properties, functional groups, and research applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Key Functional Groups Solubility Research Applications Safety Profile
DL-2-Aminooctanedioic acid HCl* C₈H₁₅NO₄·HCl 237.67 (calculated) 8 (dicarboxylic) Carboxylic acid, amine, HCl Water-soluble Hypothesized biochemical studies Not available
DL-2-Aminoadipic acid C₆H₁₁NO₄ 161.16 6 (dicarboxylic) Carboxylic acid, amine Water-soluble Amino acid analysis reference material Professional use only
DL-2-Aminobutyric Acid C₄H₉NO₂ 103.12 4 (monocarboxylic) Carboxylic acid, amine Water-soluble Biochemical research Non-hazardous
DL-Homocysteic Acid C₄H₉NO₅S 183.18 4 (sulfonic acid) Sulfonic acid, amine Water-soluble Neurochemical research Acute toxicity reported

Note: Properties for DL-2-aminootanedioic acid HCl are inferred from structural analogs due to lack of direct evidence.

Key Findings:

Chain Length and Functional Group Impact: Longer carbon chains (e.g., DL-2-aminoadipic acid, 6C) are often used as reference materials in amino acid analysis due to their distinct chromatographic profiles . Shorter chains like DL-2-aminobutyric acid (4C) are employed in metabolic studies . The presence of a sulfonic acid group in DL-homocysteic acid distinguishes its reactivity and toxicity profile from carboxylic acid analogs .

Hydrochloride Salt Utility: Hydrochloride salts of amino acids (e.g., jatrorrhizine hydrochloride, berberine hydrochloride) are commonly used in high-performance liquid chromatography (HPLC) for improved separation and detection . This suggests DL-2-aminootanedioic acid HCl may similarly enhance analytical reproducibility.

Safety Considerations: DL-2-aminobutyric acid is classified as non-hazardous , whereas DL-homocysteic acid requires stringent handling due to acute toxicity risks . DL-2-aminoadipic acid is restricted to professional use, emphasizing the need for controlled environments .

Research Implications and Limitations

  • Structural Analog Inference: The comparison relies on extrapolation from shorter-chain or functionally distinct analogs. Direct studies on DL-2-aminootanedioic acid HCl are necessary to confirm its biochemical behavior.

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